molecular formula C6H12FNO2 B128591 (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol CAS No. 151253-51-9

(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol

Cat. No. B128591
M. Wt: 149.16 g/mol
InChI Key: SPSOUXLLOJBBTK-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol, also known as 4F-MPH, is a synthetic compound belonging to the piperidine class of chemicals. It is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4F-MPH is a potent psychostimulant with similar effects to methylphenidate, but with a longer duration of action. In recent years, it has gained popularity as a research chemical due to its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system.

Biochemical And Physiological Effects

In addition to its effects on the central nervous system, (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as to cause vasoconstriction. It has also been shown to increase the release of glucose and fatty acids into the bloodstream.

Advantages And Limitations For Lab Experiments

One advantage of using (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research is its potency and long duration of action, which can allow for more detailed and prolonged investigations of its effects. However, its potential for abuse and dependence, as well as its potential toxicity, must be carefully considered when designing experiments. Additionally, the complex synthesis process and specialized equipment required for its production may limit its availability for some researchers.

Future Directions

There are several potential future directions for research involving (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Additionally, further studies exploring its effects on dopamine and reward pathways may shed light on the mechanisms of addiction and provide new targets for treatment. Finally, investigations into the potential toxicity and long-term effects of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol are needed to fully understand its safety profile and potential risks.

Synthesis Methods

The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol involves the reaction of 4-fluorobenzaldehyde with piperidine and formaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the final product. The synthesis of (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol is a complex process and requires specialized equipment and expertise.

Scientific Research Applications

(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has several potential applications in scientific research. It has been used in studies investigating the effects of psychostimulants on cognitive function, as well as in studies exploring the mechanisms of action of methylphenidate derivatives. (3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol has also been used in studies investigating the role of dopamine in addiction and reward pathways.

properties

CAS RN

151253-51-9

Product Name

(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(3S,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

SPSOUXLLOJBBTK-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@H](NC[C@@H]([C@H]1F)O)CO

SMILES

C1C(NCC(C1F)O)CO

Canonical SMILES

C1C(NCC(C1F)O)CO

synonyms

2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

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